Nonylbenzene

Description

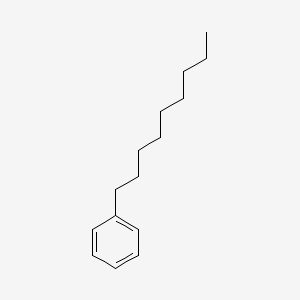

Structure

3D Structure

Properties

IUPAC Name |

nonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXVMPBOGDCSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040786 | |

| Record name | 1-Phenylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nonylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00571 [mmHg] | |

| Record name | Nonylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1081-77-2, 68608-80-0, 79554-39-5 | |

| Record name | n-Nonylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C6-12-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068608800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl-nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079554395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C6-12-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58AK68OV26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Methodologies for Nonylbenzene and Its Derivatives

Established Synthetic Routes to Nonylbenzene (B91765)

The most prominent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609). lumenlearning.commt.comwikipedia.org This reaction involves the introduction of a nonyl group onto the benzene ring. The process typically utilizes an alkylating agent, such as a nonyl halide or nonene, and a Lewis acid catalyst. lumenlearning.comwikipedia.org

The general mechanism involves the formation of a carbocation or a related electrophilic species from the alkylating agent, facilitated by the Lewis acid catalyst. This electrophile then attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion. libretexts.org Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the alkylated product, this compound. libretexts.org

Common Lewis acid catalysts employed in this process include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). lumenlearning.commt.com In industrial applications, solid acid catalysts like zeolites are often preferred for their ease of separation and potential for regeneration. wikipedia.org

Table 1: Key Aspects of Friedel-Crafts Alkylation for this compound Synthesis

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution |

| Reactants | Benzene and a nonyl-containing alkylating agent (e.g., nonyl chloride, nonene) |

| Catalysts | Lewis acids (e.g., AlCl₃, FeCl₃) or solid acids (e.g., zeolites) |

| Key Intermediate | Benzenonium ion (a carbocation) |

This table summarizes the fundamental components of the Friedel-Crafts alkylation reaction for producing this compound.

Derivatives of this compound are often synthesized through condensation reactions. For instance, 2-hydroxy-5-nonylacetophenone is prepared by the reaction of 4-nonylphenol (B119669) with acetyl chloride in the presence of aluminum chloride. This derivative can be further reacted with hydroxylamine (B1172632) hydrochloride to produce 2-hydroxy-5-nonylacetophenone oxime.

A notable application of condensation reactions is in the synthesis of benzodiazepine (B76468) derivatives. The condensation of o-phenylenediamines with ketones, in the presence of a catalyst like H-MCM-22, yields 1,5-benzodiazepines under mild conditions. organic-chemistry.org This highlights the versatility of condensation reactions in creating complex heterocyclic structures from simpler aromatic precursors.

This compound derivatives are valuable precursors in the synthesis of specialized polymers. A new chelate polymer, [2-(5-hydroxy-3-methyl-2-(3-nonyl benzene) imino) methyl) benzyl) 4-6-dimethyphenol] (K4), was synthesized via a condensation reaction. This polymer has demonstrated the ability to remove heavy metal ions like lead (Pb²⁺) and cadmium (Cd²⁺) from aqueous solutions. The sorption process was found to be spontaneous and endothermic. wikipedia.orgmasterorganicchemistry.com

Chelating polymers containing this compound moieties are designed to have a high affinity and selectivity for specific metal ions. The structure of the polymer, including the type and density of chelating groups, plays a crucial role in its effectiveness for environmental remediation. google.com

Condensation Reactions for this compound Derivatives

Synthesis of Substituted this compound Compounds

The synthesis of this compound compounds with specific substitution patterns requires precise control over the reaction conditions to achieve the desired regio- and stereoselectivity.

Regioselectivity, the control of where substituents attach to the aromatic ring, is a critical aspect of synthesizing substituted nonylbenzenes. In Friedel-Crafts reactions, the directing effects of existing substituents on the benzene ring determine the position of the incoming group. For instance, the synthesis of meta-substituted tetraaryl adamantane (B196018) derivatives has been achieved through a Friedel-Crafts reaction using specific catalysts and additives. d-nb.info

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is also crucial for producing specific isomers of this compound derivatives. For example, the stereoselective synthesis of (E)-α-(methoxyimino)benzeneacetate derivatives containing a substituted pyrazole (B372694) ring has been reported, achieving a high E:Z isomer ratio. nih.gov While not directly involving this compound, these principles are applicable to the synthesis of its chiral derivatives. Modern techniques, such as photocatalysis, are being explored to achieve high stereoselectivity in the synthesis of various organic compounds, including derivatives of β-fluorostyrene. rsc.org

The synthesis of specific this compound derivatives is often tailored for particular research or industrial needs. For example, p-nonylacetophenone (B1585292) can be synthesized and subsequently used as a starting material for other compounds. A solution of p-nonylacetophenone, aniline, toluene (B28343), and pyridine (B92270) can be refluxed to produce N-(alpha-methyl-p-nonyl benzylidene) aniline.

Regio- and Stereoselective Synthesis Approaches

Emerging and Sustainable Synthesis Methods

The chemical industry is increasingly focusing on the development of "green" and sustainable synthesis methods to minimize environmental impact. chemmethod.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. ajgreenchem.comresearchgate.net

For this compound synthesis, this translates to exploring alternatives to traditional Lewis acid catalysts. The use of solid acid catalysts, such as zeolites, in Friedel-Crafts alkylation is a step in this direction as they are often less corrosive, easier to handle, and can be regenerated and reused. wikipedia.org Furthermore, research into using biocatalysts and microwave-assisted synthesis for various aromatic compounds is paving the way for more sustainable routes to producing this compound and its derivatives. researchgate.netchemrxiv.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are guiding the future of chemical synthesis in this area. chemmethod.com

Catalytic Approaches for Renewable Aromatic Hydrocarbon Production

The imperative to transition from a fossil-fuel-based economy to a more sustainable, circular one has spurred significant research into the production of aromatic hydrocarbons from renewable feedstocks. researchgate.netmoeveglobal.com This shift is driven by the need to reduce greenhouse gas emissions and the reliance on finite petrochemical resources. researchgate.net Catalytic processes are at the forefront of this endeavor, offering pathways to convert biomass and other renewable materials into valuable aromatic compounds, including linear alkylbenzenes (LABs) like this compound. researchgate.netmoeveglobal.com

The primary strategies for renewable aromatic hydrocarbon production involve the catalytic upgrading of biomass-derived intermediates. These intermediates can be obtained from various renewable sources such as lignocellulose, sugars, oils and fats, and even waste materials. nih.govgoogle.com Key catalytic routes include catalytic cracking, pyrolysis, and specific synthesis pathways like the Diels-Alder reaction. azom.comresearchgate.netnih.gov

One of the most promising approaches for producing LABs from renewable sources is through the alkylation of benzene with linear olefins, where both the benzene and the olefin can be derived from biomass. nih.govgoogle.com For instance, companies like Cepsa Química have successfully produced the world's first renewable and biodegradable linear alkylbenzene, marketed as NextLab®. moeveglobal.com This is achieved by co-processing traditional fossil fuel-based feedstocks with "green carbon" derived from biomass, using a mass balance approach to track the renewable content. moeveglobal.com This renewable LAB is then used to manufacture linear alkylbenzene sulfonate (LAS), a key surfactant in many cleaning products. researchgate.netmoeveglobal.com

Another significant pathway is the catalytic conversion of biomass-derived furans. nih.gov Furan (B31954) and its derivatives, which can be readily obtained from carbohydrates, can undergo a Diels-Alder cycloaddition with a dienophile, followed by dehydration to form aromatic rings. nih.govtandfonline.com This method allows for the synthesis of various aromatic compounds by selecting the appropriate furan and alkene. For the synthesis of this compound, this would conceptually involve the reaction of a furanic compound with a C9 alkene (nonene) or a related precursor.

Catalytic cracking of biomass is another viable route. This process uses catalysts, often zeolites, to break down complex biomass molecules into smaller, more valuable hydrocarbons, including olefins and aromatics. azom.comresearchgate.net For example, researchers have demonstrated that zeolite materials like Na-ZSM-5 can effectively convert biomass into olefins, which are essential precursors for LAB synthesis. azom.com

The development of efficient and robust catalysts is critical to the economic viability of these renewable pathways. Solid acid catalysts, such as zeolites (e.g., H-BEA, ZSM-5) and niobic acid, are extensively studied for these transformations as they offer a safer and more recoverable alternative to traditional homogeneous catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃). nih.govtandfonline.com

Research has explored various catalytic systems and their effectiveness in producing aromatic hydrocarbons from renewable feedstocks. The following tables summarize some of the key findings in this area.

Table 1: Catalytic Systems for Renewable Aromatic Hydrocarbon Production

| Feedstock | Catalyst | Reaction Type | Key Products | Reference |

| Biomass-derived furan and 1-dodecene | Niobic acid | Diels-Alder cycloaddition / Dehydration | 1-Phenyldecane (a LAB) | tandfonline.com |

| Biomass-derived furans and ethylene | Zeolite Beta (P-BEA) | Diels-Alder cycloaddition / Dehydration | p-Xylene | researchgate.net |

| Biomass | Na-ZSM-5 Zeolite | Microwave-assisted catalytic cracking | Olefins | azom.com |

| Lignin | HZSM-5 | Catalytic Pyrolysis | Benzene, Toluene, Xylenes (BTX) | researchgate.net |

| Triglycerides (Soybean oil) | HZSM-5 | Two-step cracking and aromatization | Aromatic hydrocarbons | mdpi.com |

Table 2: Research Findings on Renewable Linear Alkylbenzene (LAB) Synthesis

| Study Focus | Key Findings | Catalyst(s) | Renewable Precursors | Reference |

| Green synthesis of LABs via Diels-Alder | Demonstrated the feasibility of synthesizing LABs from biomass-derived furan and linear alkenes. | Solid Brønsted acids (e.g., niobic acid) | Furan, 1-dodecene | tandfonline.com |

| Commercial production of renewable LAB | Successful production and use of NextLab®, a renewable LAB, in consumer products. | Not specified (proprietary) | Biomass-derived "green carbon" | moeveglobal.com |

| Production of LABs from natural oils | A method for deoxygenating natural oils to paraffins, dehydrogenating to olefins, and alkylating benzene. | Not specified in detail | Natural oils (triglycerides, fatty acids) | google.com |

| Catalytic cracking for olefin production | Microwave-assisted cracking of biomass over zeolites enhances olefin production. | Na-ZSM-5 | Microalgal oils, waste cooking oil | azom.com |

Environmental Occurrence and Distribution of Nonylbenzene

Sources and Pathways of Nonylbenzene (B91765) Introduction into the Environment

The primary routes of this compound's entry into the environment are through industrial processes and the breakdown of widely used commercial products.

This compound's presence in the environment is strongly linked to industrial effluents and the discharge from sewage treatment plants. asm.org It is used in the manufacturing of other chemicals and as a component in various industrial applications. rimpro-india.comresearchgate.net For example, long-chain alkylbenzenes, including this compound, are utilized in the production of corrosion inhibitors and building materials. canada.cadtic.mil Releases can occur from industrial facilities such as refineries, rubber manufacturing plants, and facilities that formulate products containing these compounds. canada.ca Wastewater from these industrial sources can carry this compound into aquatic environments. canada.ca

A significant source of this compound in the environment is the degradation of nonylphenol ethoxylates (NPEOs). asm.org NPEOs are non-ionic surfactants used extensively in detergents, emulsifiers, wetting agents, and dispersing agents. asm.org They are also found in products like pesticide formulations and cosmetics. rimpro-india.comresearchgate.net When released into the environment, NPEOs undergo biodegradation, which can lead to the formation of nonylphenol. researchgate.netresearchgate.net While nonylphenol is a primary degradation product, the broader category of alkylphenols and their derivatives can be traced back to the extensive use of alkylphenol ethoxylates. researchgate.net The degradation process involves the shortening of the ethoxylate chain, leading to the formation of more persistent and toxic metabolites. researchgate.net

Due to its sources, this compound and related compounds are found across various environmental matrices. They are detected in surface waters, including rivers and lakes, as a result of wastewater discharges. asm.orgnih.gov Because of their chemical properties, these compounds tend to attach to particulate matter in the water and settle, leading to their accumulation in sediments. nih.gov

The application of sewage sludge to agricultural land as a fertilizer is another pathway for the introduction of these compounds into the soil. nih.govepa.gov From the soil, there is a potential for these contaminants to leach into groundwater. epa.govepa.gov Consequently, this compound and its precursors have been identified in water, sediment, soil, groundwater, and sewage sludge. asm.orgepa.gov

Degradation Products of Alkylphenol Ethoxylates

Environmental Concentrations and Spatiotemporal Trends

Monitoring studies have been conducted to determine the levels of this compound and related compounds in different environmental compartments. These studies provide insight into the extent of contamination and how concentrations vary geographically and over time.

The European Union's Water Framework Directive includes nonylphenol and nonylphenol ethoxylates as priority pollutants requiring monitoring in surface waters. nih.gov Monitoring efforts have utilized both traditional spot sampling and passive sampling techniques to measure concentrations in aquatic environments. nih.gov Studies have shown that the concentrations of these compounds can be influenced by factors such as water flow and the amount of suspended matter, as they readily attach to particles. nih.gov

One study highlighted that water concentrations calculated from passive samplers were significantly lower than those from spot samples, possibly because spot samples also capture the particle-bound fraction of the chemical. nih.gov This indicates that the total concentration in the water column, including suspended matter, can be much higher. nih.gov

| Location | Compound | Concentration Range (ng/L) | Year of Study | Reference |

| Various European Rivers | Nonylphenol (NP) | Not specified | 2014 | nih.gov |

| Various European Rivers | Nonylphenol Ethoxylates (NPEOs) | Not specified | 2014 | nih.gov |

Sediments act as a sink for hydrophobic compounds like this compound and nonylphenol. Studies have confirmed their presence in sediment and soil. asm.orgepa.gov For instance, research on recycled paper sludge applied to agricultural fields found low microgram per gram concentrations of nonylphenol and its ethoxylates. nih.gov The study also observed that the concentrations of these compounds decreased over a 14-week period, suggesting that microbial degradation can reduce their levels in soil. nih.gov However, it was also noted that some isomers of nonylphenol are more recalcitrant and degrade more slowly. nih.gov

In a study of river sediments in Peninsular Malaysia, linear alkylbenzenes (LABs), which include this compound, were used as molecular markers for sewage contamination. researchgate.net The concentrations of total LABs in the sediments varied significantly depending on the level of urbanization and industrialization in the surrounding area. researchgate.net

| Matrix | Compound | Concentration | Location | Year of Study | Reference |

| Recycled Paper Sludge | Nonylphenol (4-NP) | low µg/g | Farmers' fields | Not specified | nih.gov |

| Recycled Paper Sludge | Nonylphenol monoethoxylate (NP1EO) | low µg/g | Farmers' fields | Not specified | nih.gov |

| Recycled Paper Sludge | Nonylphenol diethoxylate (NP2EO) | low µg/g | Farmers' fields | Not specified | nih.gov |

| River Sediments | Total Linear Alkylbenzenes (LABs) | 21 - 2,560 ng/g dry weight | Peninsular Malaysia | 2016 | researchgate.net |

Environmental Fate and Transformation of Nonylbenzene

Biodegradation Mechanisms and Pathways of Nonylbenzene (B91765)

Aerobic Biodegradation Processes

Aerobic biodegradation is a primary mechanism for the transformation of this compound in environments where oxygen is present. This process involves the metabolic activity of diverse microbial communities that utilize this compound as a source of carbon and energy. The breakdown of this compound under aerobic conditions typically initiates with the oxidation of the alkyl side chain.

A variety of microorganisms are capable of degrading this compound and other alkylbenzenes. Soil isolates of Nocardia have been shown to oxidize long-chain alkyl-substituted cyclic hydrocarbons like n-nonylbenzene. nih.govscience.gov These bacteria can utilize this compound as a sole carbon source for growth in a mineral-salts medium. nih.govivl.se Other bacterial genera known for their potential in aerobic hydrocarbon degradation include Pseudomonas, Rhodococcus, Micrococcus, and Bacillus. researchgate.netmdpi.com Fungi are also known to participate in the degradation of hydrocarbons. ivl.se For instance, certain yeast species from the genera Candida, Hansenula, Pichia, Saccharomyces, and Arxula can grow on phenylalkanes with alkyl side chains longer than seven carbons, including this compound. researchgate.net

In more complex environments like oil sands tailings ponds, diverse bacterial communities contribute to the breakdown of aromatic hydrocarbons. Genera such as Brevundimonas, Methylocaldum, Xanthobacter, Flavobacterium, and members of the order Burkholderiales have been identified as having potential for aerobic hydrocarbon degradation. frontiersin.org Specifically for benzene (B151609) and naphthalene, key degrading taxa include Thauera, Pseudomonas, Methyloversatilis, Chromatiaceae, and Zavarzinia. frontiersin.org

The initial step in the aerobic biodegradation of n-nonylbenzene is the oxidation of its alkyl side chain. This process typically occurs through ω-oxidation, where the terminal methyl group of the alkyl chain is oxidized to a carboxylic group. nih.govscience.govnih.gov This initial oxidation is followed by β-oxidation, a stepwise process that shortens the alkyl chain by removing two-carbon units in the form of acetyl-CoA. nih.govscience.govnih.gov

For example, a Nocardia species was found to oxidize n-nonylbenzene, which has an odd-numbered alkyl chain, ultimately yielding benzoic acid. researchgate.netnih.gov In contrast, n-dodecylbenzene, with an even-numbered chain, was degraded to phenylacetic acid. nih.gov The resulting carboxylic or acetic acid derivatives can then be further metabolized by the microorganisms. nih.gov The enzymes involved in these initial oxidation steps often belong to the cytochrome P450 family. researchgate.net

The structure of the this compound isomer significantly influences its biodegradability. Linear this compound is more readily degraded than its branched counterparts. asm.orgcdc.gov The presence of branching in the alkyl chain, particularly quaternary carbon atoms, can hinder microbial attack and biotransformation. asm.org This is because branched structures can sterically impede the enzymes responsible for oxidation. asm.org

Studies on the degradation of nonylphenol (a related compound with a hydroxyl group on the benzene ring) have shown that the linear isomer degrades much faster than branched isomers. nih.gov For instance, the half-life of linear 4-nonylphenol (B119669) was found to be significantly shorter than those of various branched isomers. nih.gov This difference in degradation rates is attributed to the fact that ω- and β-oxidation of the alkyl chain are less efficient when the chain is highly branched. asm.org

Oxidation of Alkyl Chains (ω- and β-oxidation)

Anaerobic Biodegradation Processes

In the absence of oxygen, this compound can undergo anaerobic biodegradation. This process is typically slower than aerobic degradation and relies on alternative electron acceptors.

Anaerobic degradation of alkylbenzenes has been observed under both denitrifying (nitrate-reducing) and sulfate-reducing conditions. nih.govfrontiersin.org In these processes, specific bacteria utilize nitrate (B79036) or sulfate (B86663) instead of oxygen as the terminal electron acceptor for respiration.

Under denitrifying conditions, some bacteria can activate alkylbenzenes through the addition of the alkyl chain to fumarate, forming alkylsuccinates. nih.govfrontiersin.org While this has been demonstrated for shorter-chain alkylbenzenes like toluene (B28343) and ethylbenzene, evidence from contaminated aquifers suggests that this mechanism may also apply to C3+ alkylbenzenes. nih.gov Another potential activation pathway under denitrifying conditions is the dehydrogenation of the alkylbenzene to form a 1-phenylalkanol. nih.gov

Under sulfate-reducing conditions, bacteria can also mediate the degradation of aromatic hydrocarbons. researchgate.netprovectusenvironmental.com Studies have shown that the addition of sulfate to anoxic, petroleum-contaminated environments can stimulate the biodegradation of benzene and other BTEX compounds. researchgate.net The degradation of nonylphenol ethoxylates, which are precursors to nonylphenol, has been shown to occur under sulfate-reducing conditions, proceeding through the sequential removal of ethoxy units to form nonylphenol. nih.gov While direct evidence for this compound degradation under these specific conditions is less documented, the general principles of anaerobic hydrocarbon degradation suggest it is a plausible pathway. The rate of anaerobic degradation can be influenced by various factors, including temperature and the presence of other organic compounds. nih.govresearchgate.net

Formation of Intermediate Metabolites

The biodegradation of this compound by microorganisms involves the formation of several intermediate metabolites. The specific pathways and resulting intermediates can vary depending on the microbial species or consortia involved. nih.govsoton.ac.uk Generally, the degradation process is initiated by the oxidation of the alkyl side chain. ivl.seasm.org

In studies involving Alcanivorax sp., n-undecylbenzene, a structurally similar compound, was found to be degraded primarily through β-oxidation, yielding benzoic acid as a major product. asm.org Another related compound, n-dodecylbenzene, was observed to be completely degraded via phenylacetic acid and homogentisic acid by Acinetobacter lwoffii. nih.gov For n-tridecylbenzene, the same organism produced trans-cinnamic acid as a dead-end metabolite via 3-phenylpropionic acid. nih.gov

It has been suggested that for compounds with branched alkyl chains like commercial nonylphenol, degradation may start with the fission of the phenol (B47542) ring, leading to intermediates of branched alkyl chains of varying lengths. nih.gov The complexity of these branched structures can hinder ω- or β-oxidation of the alkyl chain. nih.gov In some cases, a combination of α- and β-oxidation has been proposed to explain the formation of certain metabolic intermediates. asm.orgnih.gov

Common intermediate metabolites from the aerobic biodegradation of aromatic hydrocarbons, in general, include catechol, protocatechuate, and gentisic acid. researchgate.net For benzene, phenol has been identified as a major intermediate metabolite, which is then further transformed into catechol and benzoate. nih.gov These intermediates are typically funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization. researchgate.net

Table 1: Examples of Intermediate Metabolites in the Biodegradation of Alkylbenzenes

| Original Compound | Microbial Species/Consortium | Key Intermediate Metabolites | Degradation Pathway |

| n-Undecylbenzene | Alcanivorax sp. | Benzoic acid, Phenylacetic acid | β-oxidation asm.org |

| n-Dodecylbenzene | Acinetobacter lwoffii | Phenylacetic acid, Homogentisic acid | β-oxidation nih.gov |

| n-Tridecylbenzene | Acinetobacter lwoffii | 3-Phenylpropionic acid, trans-Cinnamic acid | β-oxidation nih.gov |

| 4-Phenylbutanoic acid | Alcanivorax sp. | Phenylacetic acid, 4-Phenyl-2-butenoic acid | β-oxidation asm.org |

| Benzene | Microaerophilic bacterial consortium | Phenol, Catechol, Benzoate | Monooxygenase system nih.gov |

Abiotic Transformation Processes of this compound

In addition to biodegradation, this compound is subject to several abiotic transformation processes in the environment, primarily driven by photochemical and sonochemical reactions.

Photochemical degradation, or photolysis, is a significant process for the transformation of this compound in aquatic environments. researchgate.netbsee.gov This process involves the degradation of the compound upon exposure to sunlight. Studies have shown that the photooxidation of n-nonylbenzene in seawater can accelerate its biological utilization, indicating a synergistic relationship between photochemical and biological degradation pathways. researchgate.netbsee.govacs.org The interaction between photo-oxidation and biodegradation of n-nonylbenzene in seawater has been a subject of mechanistic studies. bsee.govacs.orgsemanticscholar.org

The photoproducts of alkylated aromatic hydrocarbons, like this compound, are typically oxygenated compounds such as alcohols and carbonyls, which are more water-soluble. bsee.gov For instance, the photooxidation of toluene, xylenes, and cumene (B47948) results in the formation of alcohols and carbonyl compounds that accumulate in the water phase. bsee.gov Similarly, the irradiation of fuel oils leads to the formation of hydroperoxides, phenolic compounds, and carboxylic acids as photooxidation products. bsee.gov The presence of dissolved organic matter, such as humic acids, can sensitize and accelerate the photochemical degradation of organic pollutants in water. researchgate.netoup.com

Sonochemical degradation, which utilizes high-frequency ultrasound, has been investigated as a method for breaking down persistent organic pollutants, including compounds structurally related to this compound. acs.orgnih.govresearchgate.net This process relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. researchgate.netmdpi.com

The degradation of organic compounds via sonochemistry can occur through two primary mechanisms: pyrolysis within the collapsing bubbles for volatile and hydrophobic compounds, and reaction with hydroxyl radicals at the bubble-liquid interface or in the bulk solution for non-volatile and hydrophilic compounds. researchgate.netnih.gov For surfactants like p-nonylbenzene sulfonate, degradation is believed to occur mainly in the interfacial region of the cavitation bubbles. acs.orgresearchgate.net

Kinetic studies on the sonochemical degradation of p-nonylbenzene sulfonate have been analyzed using a Langmuir-type mechanism, which describes reactions occurring at a surface. acs.org The degradation rates are influenced by the initial concentration of the compound. acs.org For instance, at low concentrations of p-alkylbenzene sulfonates, the degradation rate was found to be diffusion-controlled. acs.org The efficiency of sonochemical degradation is also affected by operational parameters such as ultrasonic power and frequency. mdpi.com

Photochemical Degradation in Aquatic Systems

Sorption and Sequestration in Environmental Matrices

The environmental mobility and bioavailability of this compound are significantly influenced by its tendency to sorb to solid phases like soil, sediment, and organic matter.

As a nonpolar organic compound, this compound has a high affinity for organic matter present in soils and sediments. enviro.wikiresearchgate.net This process, known as sorption, involves the partitioning of the compound from the aqueous phase to the solid organic phase. enviro.wiki The primary mechanism for the sorption of nonionic organic contaminants is absorption into amorphous organic matter, a process analogous to dissolving in an oily phase. enviro.wiki

In addition to amorphous organic matter, carbonaceous materials such as black carbon, coal, and kerogen, collectively termed carbonaceous geosorbents, can strongly adsorb organic compounds. researchgate.netnih.gov Adsorption to these materials is often nonlinear and can be significantly stronger than absorption into amorphous organic matter, especially at low aqueous concentrations. researchgate.net The extent of sorption is influenced by the molecular properties of the compound, with planar molecules often exhibiting stronger adsorption. researchgate.net The presence of these carbonaceous materials can lead to much higher sorption than would be predicted based on organic carbon content alone. researchgate.net

Several environmental factors can influence the fate, transport, and transformation of this compound in the environment. numberanalytics.commarinebiodiversity.org These factors affect both abiotic and biotic degradation processes as well as sorption behavior.

Temperature: Temperature can impact the rates of both biodegradation and abiotic transformation processes. numberanalytics.com Generally, higher temperatures increase the rate of microbial metabolism and chemical reactions. numberanalytics.com Temperature also affects sorption processes; for instance, the sorption of some organic compounds is an endothermic process, meaning that sorption increases with temperature. researchgate.netnih.gov

pH: The pH of the surrounding medium can significantly influence the rates of biodegradation and abiotic transformations, as well as the surface charge of adsorbents. numberanalytics.comresearchgate.net For ionizable organic compounds, pH affects their speciation and, consequently, their sorption behavior. nih.gov While this compound is non-ionizable, pH can still affect the surfaces onto which it sorbs, thereby indirectly influencing its partitioning. researchgate.netauburn.edu

Organic Matter Content: The amount and type of organic matter in soil and sediment are critical factors controlling the sorption of this compound. enviro.wikinih.gov Soils and sediments with higher organic carbon content will generally exhibit a greater capacity to adsorb nonpolar organic compounds. nih.gov

Other Factors: Other factors such as the availability of oxygen and nutrients can influence the rate of biodegradation. numberanalytics.comcnr.it The presence of other chemicals can also play a role; for example, dissolved organic matter can act as a photosensitizer in aquatic systems, enhancing photochemical degradation. oup.com

Ecotoxicological Implications of Nonylbenzene

Nonylbenzene (B91765) as an Endocrine Disrupting Chemical (EDC)

This compound is identified as a potential endocrine-disrupting chemical (EDC), a class of exogenous substances that can interfere with the normal functioning of the endocrine system. solubilityofthings.comnih.gov EDCs can disrupt hormonal balance by mimicking or blocking natural hormones, interfering with their synthesis, metabolism, transport, or elimination. nih.govscielo.br The concern surrounding this compound and its derivatives, particularly nonylphenol, stems from their ability to mimic estrogen, the primary female sex hormone, and thereby exert estrogenic effects on organisms. solubilityofthings.comwikipedia.org

Endocrine disrupting chemicals employ various mechanisms to alter the normal function of the endocrine system. nih.govnih.gov These can include direct interaction with hormone receptors, modulation of hormone synthesis and metabolism, and alteration of receptor expression. nih.govcambridge.orgmdpi.com

A primary mechanism of endocrine disruption by nonylphenol, and by extension potentially this compound, is through binding to and modulating hormone receptors. cambridge.orgnih.gov As a xenoestrogen, nonylphenol mimics the natural hormone 17β-estradiol and can bind to estrogen receptors (ERs), specifically ERα and ERβ. wikipedia.orgnih.gov While its binding affinity is significantly lower than that of estradiol, the high concentrations of nonylphenol found in some contaminated environments can be sufficient to elicit a biological response. wikipedia.org

This binding can have several consequences:

Agonistic Effects : By binding to and activating the estrogen receptor, nonylphenol can trigger estrogenic responses. wikipedia.orgresearchgate.net This can lead to the inappropriate expression of estrogen-responsive genes. nih.govresearchgate.net For instance, studies have shown that nonylphenol can induce estrogen-like transcriptional activity in human breast cancer cells (MCF-7). nih.gov

Antagonistic Effects : Besides estrogenic activity, nonylphenol has also been shown to exhibit anti-androgenic effects by interfering with the function of androgen receptors. nih.govcambridge.org This can disrupt male development and reproductive function.

Receptor Interaction : Molecular modeling suggests that nonylphenol is likely to bind within the ligand-binding domain of the estrogen receptor α. nih.govresearchgate.net It also shows affinity for other receptors, such as the G protein-coupled estrogen receptor (GPER) and the constitutive androstane (B1237026) receptor (CAR). wikipedia.orgmdpi.comchemrxiv.org

The binding affinity of alkylphenols can vary between species. For example, nonylphenol and 4-t-octylphenol have shown considerably higher binding affinities for the medaka fish estrogen receptor (ERα) compared to the human ER. env.go.jp

Endocrine disruptors can also exert their effects by altering the pathways of hormone biosynthesis (steroidogenesis) and metabolism. nih.govnih.gov This interference can lead to an imbalance in the circulating levels of crucial hormones like testosterone (B1683101) and estradiol. svimsbic.orgnih.gov

Studies on nonylphenol have revealed several ways it can disrupt these processes:

Inhibition of Steroidogenesis : Nonylphenol can inhibit the production of testosterone. nih.gov It has been shown to disrupt Sertoli and Leydig cells in the testes, which are crucial for sperm and testosterone production. bioflux.com.rojmbfs.org Some isomers of nonylphenol inhibit enzymes involved in steroid synthesis, such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. nih.gov

Alteration of Hormone Levels : Exposure to nonylphenol has been shown to decrease serum testosterone levels while increasing levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in male rats, potentially through its estrogen-mimicking action or interference with the estrogen pathway. svimsbic.orgnih.gov In female rainbow trout, nonylphenol exposure suppressed FSH levels and gene expression, inhibited steroidogenesis, and ultimately ceased gonadal development at high concentrations. nih.gov

Enzyme Activity Modulation : EDCs can affect the enzymes responsible for hormone metabolism. For example, some EDCs can inhibit 5-α reductase, which converts testosterone to the more potent dihydrotestosterone. mdpi.com Nonylphenol has also been reported to inhibit aromatase activity, the enzyme that converts androgens to estrogens. researchgate.net

Technical-grade nonylphenol is a complex mixture of over 100 different isomers, which vary in the branching structure of their nine-carbon tail. acs.orgmdpi.com Research has shown that the biological activity and environmental fate of these isomers are not uniform. acs.org

The estrogenicity and toxicity of nonylphenol isomers are highly dependent on the structure of the alkyl side chain, particularly its degree of branching and bulkiness. acs.orgwikipedia.org

Estrogenic Potency : Generally, branched isomers of nonylphenol are considered more estrogenically potent than the linear isomer (4-n-nonylphenol). mdpi.com The relative potency is known to increase with a higher degree of branching in the nonyl side chain. mdpi.com

Toxicity Variation : Studies have shown that different isomers exhibit varying degrees of toxicity. In one study on rat Leydig cells, NP isomers showed different levels of inhibition of testosterone biosynthesis, with the p363-NP isomer causing the most significant decrease. nih.gov However, another study using a green alga found that the linear 4-n-nonylphenol was the most toxic among the tested isomers, highlighting that toxicity can be species-specific and endpoint-dependent. jst.go.jp

Biodegradability : The persistence of nonylphenol isomers in the environment also varies, with more recalcitrant isomers having half-lives three to four times longer than readily biodegradable ones. env.go.jp

Comparative Effects of Nonylphenol Isomers

| Isomer/Mixture | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Branched Isomers (general) | General (Estrogenicity) | Higher estrogenic potency compared to linear isomers. | mdpi.com |

| p363-NP | Rat Leydig Cells | Most significant decrease in testosterone biosynthesis compared to other tested isomers (p33-NP, p262-NP, p353-NP). | nih.gov |

| Linear 4-n-Nonylphenol | Green Alga (Pseudokirchneriella subcapitata) | Highest toxicity based on delayed luminescence bioassay compared to branched isomers. | jst.go.jp |

| Various Branched Isomers | Rat Leydig Cells | Affect steroidogenesis through influence on gene expression and cell apoptosis, with varying individual degrees. | researchgate.net |

Mechanisms of Endocrine Disruption

Hormone Receptor Binding and Modulation

Effects on Aquatic Organisms

Aquatic ecosystems are particularly vulnerable to contamination by EDCs like nonylphenol due to direct effluent discharge. nih.govcabidigitallibrary.org The persistence and lipophilic nature of nonylphenol lead to its accumulation in water, sediments, and aquatic organisms. cabidigitallibrary.orgmdpi.com

Exposure to nonylphenol has been shown to cause significant reproductive and developmental harm to a wide range of aquatic organisms, including fish, amphibians, and invertebrates. nih.govcabidigitallibrary.orgjmbfs.org

Key impacts observed in aquatic species include:

Feminization of Males : One of the most documented effects is the feminization of male fish. wikipedia.org Exposure can lead to the development of intersex characteristics, where testicular tissue contains eggs (oocytes). nih.gov

Vitellogenin Induction : Male fish exposed to nonylphenol produce vitellogenin, an egg-yolk precursor protein normally only found in females. wikipedia.org This is a widely used biomarker for exposure to estrogenic compounds. nih.gov

Reduced Fertility : Nonylphenol can decrease male fertility by reducing sperm count and motility and causing damage to testicular structures like Sertoli and Leydig cells. nih.govbioflux.com.rojmbfs.org In adult male pikeperch, exposure led to reduced milt quality and fertility. nih.gov

Altered Sex Ratios : Exposure can skew sex ratios in fish populations, often leading to a higher proportion of females. cabidigitallibrary.org

Developmental Toxicity : In zebrafish embryos, nonylphenol exposure has been shown to cause notochord malformations, impaired swimming behavior, and abnormal vertebral mineralization. nih.gov It also affects the expression of genes crucial for development, such as luteinizing hormone. nih.gov Studies on multiple generations of zebrafish have shown that high concentrations of NP can decrease growth and induce gonad damage. nih.gov

Reproductive and Developmental Effects of Nonylphenol on Aquatic Organisms

| Organism | Effect | Reference |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Induction of vitellogenin synthesis; suppression of FSH and LH gene expression; inhibition of gonadal development and steroidogenesis. | wikipedia.orgnih.gov |

| Comet Goldfish (Carassius auratus) | Reduction in sperm count, altered semen parameters (pH, color, motility), and suppressed reproductive behavior. | bioflux.com.ro |

| Pikeperch (Sander lucioperca) | Increased incidence of intersex in juvenile fish; reduced fecundity, milt quality, and fertility in adult males. | nih.gov |

| Zebrafish (Danio rerio) | Notochord and muscle disruption, impaired motility, abnormal mineralization, and altered expression of stress and reproductive hormones (CRH, LH). | nih.gov |

| Caspian Trout (Salmo trutta caspius) | Increased plasma estradiol, decreased testosterone and FSH in both genders; histopathological lesions in liver, kidney, and testis. | nih.gov |

Alterations in Fertility and Survival Rates

Specific research data detailing the direct effects of this compound on the fertility and survival rates of aquatic organisms were not available in the reviewed literature. Toxicological evaluations for deriving health-based reference concentrations for inhalation exposure have not established a value for this compound umweltbundesamt.de. While a chemically related compound, Nonoxynol-9, is used as a spermicide and is composed of a this compound structure with an attached poly(ethylene glycol) chain, the toxicity data for this product cannot be directly attributed to this compound alone nih.gov. Safety data sheets for this compound primarily list physical and flammability hazards rather than specific reproductive toxic effects messiah.edu.

Effects on Terrestrial and Soil Organisms

This compound interacts with soil environments and their microbial inhabitants. It has been identified as a component of soil organic matter, and its relative abundance can be influenced by long-term soil formation processes (pedogenesis) and land-use practices such as reclamation efforts unesp.br. Studies have shown that certain alkyl-substituted cyclic hydrocarbons, including this compound, can serve as a substrate to support microbial growth epa.gov. However, the degradation process is often incomplete; microbial activity tends to concentrate on the alkyl side chain rather than the more stable phenyl ring epa.govscience.gov. This partial oxidation can lead to the accumulation of metabolic byproducts, such as phenyl-substituted fatty acids, in the soil environment epa.gov. The persistence of these intermediates may alter the chemical composition and processes of the soil ecosystem. Furthermore, various n-alkylbenzenes are known to be oxidized by yeasts, indicating their role in microbial food webs dtic.mil.

Bioaccumulation and Bioconcentration Potential

This compound exhibits properties that indicate a high potential for bioaccumulation and bioconcentration in aquatic organisms. The potential for a chemical to accumulate is often estimated using its n-octanol-water partition coefficient (log Kow) and its Bioconcentration Factor (BCF). A high log Kow value indicates that a substance is lipophilic, meaning it is more likely to accumulate in the fatty tissues of organisms. The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. Canadian environmental assessments have identified this compound as a substance meeting the criteria for bioaccumulation potential canada.cacanada.ca. A predicted BCF value for n-nonylbenzene is 4200, and the log Kow for 2-nonylbenzene has been determined to be 6.1, both of which suggest a high tendency to bioaccumulate canada.capublications.gc.ca. Components with these characteristics, such as C15 monoaromatics including this compound, are considered to have a high potential for bioaccumulation publications.gc.ca.

| Compound | Property | Value | Source |

|---|---|---|---|

| n-Nonylbenzene | Bioconcentration Factor (BCF) | 4200 (Predicted) | canada.ca |

| 2-Nonylbenzene | Log Kow | 6.1 (Experimental) | publications.gc.ca |

Trophic Transfer and Food Web Contamination

The high bioaccumulation and bioconcentration potential of this compound strongly suggests that it is susceptible to trophic transfer and subsequent contamination of food webs canada.capublications.gc.ca. Chemicals with high lipophilicity (indicated by a high log Kow) and a high BCF are more likely to be stored in an organism's tissues and passed up the food chain from prey to predator publications.gc.ca. This process, known as biomagnification, can lead to increasing concentrations of the substance at higher trophic levels. While specific field studies tracking the trophic movement of this compound were not identified in the reviewed literature, methodologies have been developed to estimate the bioaccumulation potential and body burdens of numerous hydrophobic organic contaminants, including this compound, within the food web mit.edu. Given its physicochemical properties, this compound is considered a substance with the potential to enter and move through aquatic food webs publications.gc.camit.edu.

Human Health Perspectives on Nonylbenzene Exposure

Exposure Pathways and Assessment

Understanding how humans come into contact with nonylbenzene (B91765) is fundamental to assessing its potential health risks. Exposure is the interaction between a person and a chemical in the environment. nh.gov The total exposure represents the sum of contaminants absorbed through various means. nh.gov

Human exposure to environmental chemicals like this compound can occur through three primary pathways: ingestion, inhalation, and dermal contact. nh.govcdc.gov The most significant route for volatile compounds such as benzene (B151609), a related chemical, is inhalation of contaminated air. concawe.eunih.gov Exposure can result from various sources, including ambient outdoor and indoor air, and contact with contaminated media. concawe.eu

Inhalation: This is a major exposure route for volatile organic compounds. nih.gov Benzene, for example, is released into the air from sources like vehicle emissions and industrial processes. nih.gov this compound may enter the body through breathing contaminated air, including indoor air where chemicals can be emitted from building materials or consumer products. concawe.eu

Ingestion: This route involves the oral intake of contaminants present in drinking water, soil, or food. cdc.gov Contamination of surface water or soil could lead to the ingestion of this compound. nih.gov

Dermal Contact: Direct skin contact with contaminated soil, water, or other media can be a pathway for exposure. cdc.gov Chemicals can accumulate on surfaces and be transmitted to the bloodstream through the skin. nih.gov

Table 1: Primary Environmental Exposure Routes for this compound

| Exposure Route | Description | Potential Sources |

|---|---|---|

| Inhalation | Breathing in contaminants in the form of vapor or gas. cdc.gov | Industrial emissions, vehicle exhaust, volatilization from contaminated water or soil, indoor air from consumer products. cdc.govconcawe.eu |

| Ingestion | Oral intake of contaminants. cdc.gov | Consumption of contaminated water or food. cdc.govnih.gov |

| Dermal Contact | Skin contact with the chemical. cdc.gov | Direct contact with contaminated water, soil, sediments, or industrial products. cdc.govnih.gov |

Endocrine System Disruption in Humans

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal system, potentially causing adverse effects on development, reproduction, metabolism, and immunity. ecomundo.euwikipedia.orgeuropa.eu A wide array of man-made chemicals, including components of household and industrial products, have been identified as potential EDCs. wikipedia.orgeuropa.eu Some EDCs, like certain alkylphenols, are structurally similar to natural hormones such as estradiol, allowing them to interfere with endocrine pathways. wikipedia.orgnih.gov

Reproductive toxicity involves adverse effects on sexual function and fertility, while developmental toxicity refers to harm caused to a developing organism, including structural or functional abnormalities. ilo.orgistas.net Exposure to EDCs during critical developmental windows, such as in the womb, can lead to health effects that may manifest later in life. europa.eu

While specific data on this compound is limited epa.govfishersci.com, studies on related compounds provide insight into potential effects. For instance, studies on the related chemical benzene have reported damage to testes and sperm in animals, and associations between paternal occupational exposure and adverse fetal outcomes in humans. ca.gov Research on nonylphenol (NP), another related compound, has demonstrated its ability to mimic estrogen and has linked maternal exposure to outcomes like small-for-gestational-age births. nih.gov

Exposure to EDCs has been suggested as a potential factor in changes observed in public health, including an increase in hormone-sensitive cancers and a decline in sperm counts. europa.eu Hormones such as estrogen are known human carcinogens, and prolonged exposure to them has been associated with an increased risk of certain cancers, like breast cancer. cancer.gov

Studies on nonylphenol (NP) provide a model for how this compound might interact with the endocrine system. A cohort study of pregnant women found a negative association between maternal NP exposure and plasma levels of luteinizing hormone (LH), suggesting that the estrogen-mimicking effect of NP might influence the negative feedback loop controlling this hormone during pregnancy. nih.gov Such alterations in hormone levels are a key concern for hormonally-related health outcomes. nih.govnih.gov

Table 2: Summary of Endocrine-Related Findings from a Nonylphenol (NP) Human Study

| Compound Studied | Population | Hormone Measured | Observed Association | Reference |

|---|---|---|---|---|

| Nonylphenol (NP) | Pregnant Women | Luteinizing Hormone (LH) | Negative association between maternal NP exposure and plasma LH levels. | nih.gov |

| Nonylphenol (NP) | Pregnant Women | Estradiol (E2) | NP has the ability to mimic the effect of E2. | nih.gov |

Potential Reproductive and Developmental Effects

Genotoxicity and Carcinogenicity Studies

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, while carcinogenicity is the ability of a substance to cause cancer. The assessment of these properties is a critical part of chemical risk evaluation. europa.eu

Publicly available data regarding the genotoxicity and carcinogenicity of this compound is scarce. epa.govfishersci.comumweltbundesamt.de Safety data sheets and agency reports indicate a lack of comprehensive studies on these specific endpoints for this compound. fishersci.comumweltbundesamt.de One safety data sheet notes that this compound is not listed as a carcinogen by major regulatory and scientific bodies, including IARC, NTP, and OSHA. fishersci.com Another report from the German Environment Agency states that in vivo genotoxicity or carcinogenicity studies for this compound are not available. umweltbundesamt.de

The evaluation of a chemical's carcinogenic potential involves a combination of in vitro (test-tube) and in vivo (animal) studies. nih.gov In vitro tests, such as the Ames test for reverse mutations or cell transformation assays, are used as initial screens. nih.govsemanticscholar.org Positive results in in vitro tests are typically followed up with in vivo studies in animals, such as the micronucleus assay or long-term (2-year) carcinogenicity studies in rodents, to confirm the findings and understand the relevance to human health. europa.eu These assessments provide evidence to classify a substance as either a genotoxic or non-genotoxic carcinogen, which informs the risk assessment process. europa.eu

Despite the established methodologies for these assessments, specific results from such tests for this compound are not readily found in the reviewed literature. epa.govumweltbundesamt.de

Table 3: Common Genotoxicity and Carcinogenicity Assays and Data Availability for this compound

| Assessment Type | Examples of Assays | Status for this compound | References |

|---|---|---|---|

| ***In Vitro* Genotoxicity** | Reverse Mutation Assay (Ames Test), In Vitro Micronucleus Test, Chromosomal Aberration Assay | No information available / Data not found | fishersci.comumweltbundesamt.desemanticscholar.org |

| ***In Vivo* Genotoxicity** | Rodent Bone Marrow Micronucleus Test, Mammalian Erythrocyte Micronucleus Test | Studies not available | umweltbundesamt.de |

| ***In Vitro* Carcinogenicity** | Cell Transformation Assays (e.g., BALB/c 3T3, Bhas 42) | Data not found | nih.gov |

| ***In Vivo* Carcinogenicity** | Long-term (2-year) rodent bioassay | Studies not available; Not listed as a carcinogen by major agencies. | fishersci.comumweltbundesamt.de |

Relationship to Tumor Development

The direct relationship between this compound exposure and tumor development in humans has not been extensively characterized in dedicated epidemiological studies. Regulatory and scientific assessment of its carcinogenic potential often relies on data from related compounds or broader chemical categories.

Currently, major international and national health agencies have not definitively classified this compound as a carcinogen. For instance, in the toxicological information for a related compound, 1-bromo-4-n-nonylbenzene, the International Agency for Research on Cancer (IARC) has not classified it, and the National Toxicology Program (NTP) has not listed it aksci.com. Similarly, the Occupational Safety and Health Administration (OSHA) does not list it as a carcinogen aksci.com.

However, context from related substances is relevant. This compound is an alkylbenzene, and it is a component of petroleum streams. The European Commission classifies petrolatum, which can contain residual aromatic hydrocarbons like alkylbenzenes, as a Category 1B carcinogen ("may cause cancer"), with an important caveat: the classification does not apply if the full refining history is known and it can be shown that the substance from which it is produced is not a carcinogen canada.ca. Furthermore, benzene, the parent aromatic compound from which this compound is derived, is a well-established human carcinogen canada.ca. Benzene has been identified by Health Canada and other international agencies as a carcinogen and is listed as a toxic substance under the Canadian Environmental Protection Act, 1999 canada.ca. The primary concern with aviation fuels, which contain various alkylbenzenes, is often centered on the carcinogenicity of components like benzene canada.ca.

Research into derivatives of this compound for medical applications also touches upon the subject of cancer, albeit from a therapeutic angle. For example, this compound-PEG5-OH is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) glpbio.com. PROTACs are an emerging class of drugs designed for targeted cancer therapy by selectively degrading proteins within cancer cells glpbio.comchemsrc.com. This application does not inform on the carcinogenic potential of this compound itself but highlights the compound's use in oncological research.

Table 1: Carcinogenicity Classification Status for this compound and Related Compounds

| Agency | Compound/Substance | Classification | Citation |

|---|---|---|---|

| IARC | 1-Bromo-4-N-nonylbenzene | Not classified | aksci.com |

| NTP | 1-Bromo-4-N-nonylbenzene | Not listed | aksci.com |

| OSHA | 1-Bromo-4-N-nonylbenzene | Not listed | aksci.com |

| European Commission | Petrolatum (may contain alkylbenzenes) | Category 1B Carcinogen* | canada.ca |

| Health Canada | Benzene | Carcinogen | canada.ca |

*Note: Classification does not apply if the substance is shown to be produced from non-carcinogenic feedstock.

Other Systemic Health Effects

Immunological and Neurological Impacts

Direct research on the specific immunological and neurological effects of this compound is limited. However, studies on related chemical classes, such as organic solvents and other benzene derivatives, provide insights into potential impacts.

Immunological Impacts: The immune system can be a target for various environmental chemicals. While data on this compound is sparse, studies on related compounds suggest a potential for immunomodulatory effects. For instance, benzene exposure has been shown to cause immunological effects in mice canada.ca. Research on N-butylbenzenesulfonamide (NBBS), a plasticizer, demonstrated its potential to modulate both innate and adaptive immune responses in mice and rats, with effects being dependent on sex, species, and exposure period (developmental vs. adult) nih.gov. These findings, while not directly on this compound, indicate that benzene-derived compounds can interact with the immune system.

Neurological Impacts: Organic solvents as a group are known to affect the nervous system due to their lipophilic nature, which allows them to cross the blood-brain barrier nih.gov. The central nervous system (CNS) is a primary target, with potential effects ranging from functional changes to overt neurotoxicity nih.gov. High concentrations of certain volatile organic compounds have been linked to CNS depression, dizziness, and weakness in humans umweltbundesamt.de. While these effects are for a broad class of chemicals, they suggest plausible neurological consequences for significant this compound exposure. Prolonged exposure to heavy metals, sometimes found in conjunction with industrial chemicals, has also been linked to neurological disorders researchgate.net.

Table 2: Summary of Potential Immunological and Neurological Effects Based on Related Compounds

| System | Effect | Compound/Class Studied | Model | Citation |

|---|---|---|---|---|

| Immunological | Immunomodulation | N-butylbenzenesulfonamide (NBBS) | Mice, Rats | nih.gov |

| Immunological | Immunological effects | Benzene | Mice | canada.ca |

| Neurological | CNS Depression, Dizziness | Phenyl decane (B31447) isomers | Humans | umweltbundesamt.de |

| Neurological | General Neurotoxicity | Organic Solvents | General | nih.gov |

Respiratory and Cardiovascular Considerations

Respiratory Considerations: Inhalation is a primary route of exposure for volatile organic compounds like this compound. Available safety data indicates that this compound can be a respiratory irritant. Inhalation may lead to irritation of the lungs and the respiratory system aksci.comontosight.ai. Safety data sheets for related compounds explicitly state that they may cause respiratory irritation aksci.comtcichemicals.com.

Cardiovascular Considerations: Evidence directly linking this compound to cardiovascular disease is not established. However, extensive research on its parent compound, benzene, has demonstrated a clear association with cardiovascular risk nih.govnih.gov. Studies have shown that benzene exposure is associated with an increased risk of cardiovascular disease, independent of smoking nih.gov. The proposed mechanism involves the suppression of circulating angiogenic cells, which are important for maintaining vascular health nih.gov. In animal models, inhaling benzene led to a reduction in these cells nih.gov. Given that this compound shares the fundamental benzene ring structure, these findings suggest a plausible, though unconfirmed, pathway by which it could also impact the cardiovascular system.

Table 3: Summary of Potential Respiratory and Cardiovascular Effects

| System | Effect | Compound Studied | Finding/Observation | Citation |

|---|---|---|---|---|

| Respiratory | Irritation | 1-Bromo-4-N-nonylbenzene | May cause respiratory irritation. | aksci.comtcichemicals.com |

| Respiratory | Irritation | This compound | Can cause respiratory problems. | ontosight.ai |

| Cardiovascular | Increased Disease Risk | Benzene | Associated with increased cardiovascular disease risk. | nih.govnih.gov |

| Cardiovascular | Cellular Effects | Benzene | Suppression of circulating angiogenic cells. | nih.gov |

Risk Assessment and Regulatory Frameworks for Nonylbenzene

Environmental Risk Assessment Methodologies

Environmental risk assessment (ERA) for chemical substances like nonylbenzene (B91765) is a systematic process used to estimate the likelihood of adverse effects on the environment resulting from human activities. researchgate.net It integrates information on a chemical's inherent hazardous properties with an analysis of the potential for environmental exposure. researchgate.neteuropa.eu The primary goal is to provide a scientific basis for risk management decisions to protect ecosystems. researchgate.net

Methodologies for ERA often follow a structured framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. europa.eueuropa.eu For petroleum substances, which are often complex mixtures, a specialized approach known as the Hydrocarbon Block Method (HBM) can be employed. This method groups hydrocarbons into "blocks" with similar physicochemical properties and degradation potentials to estimate their environmental distribution and fate. concawe.eu New Approach Methodologies (NAMs) are also being integrated into ERA, utilizing in silico models and tiered, weight-of-evidence approaches to fill data gaps and support assessments. nih.gov

For aquatic environments, a species sensitivity distribution (SSD) approach can be used to derive hazardous concentrations that are protective of a certain percentage of species (e.g., HC5, the hazardous concentration for 5% of species). nih.gov This allows for a more nuanced understanding of the potential impact on aquatic ecosystems. nih.gov

Quantitative Risk Assessment (QRA) is a methodology that provides a numerical evaluation of the risks associated with hazardous substances or processes. ors-consulting.com It quantifies both the frequency (likelihood) of potential incidents and the magnitude of their consequences. ors-consulting.com This systematic approach is valuable for making informed decisions to enhance safety and for demonstrating compliance with regulatory requirements. ors-consulting.com

The typical steps involved in a QRA include:

Hazard Identification: Identifying potential hazards and accident scenarios. ors-consulting.com

Frequency Analysis: Determining the likelihood of these scenarios occurring. ors-consulting.com

Consequence Analysis: Assessing the potential impacts, such as toxic effects. ors-consulting.com

QRA can be applied across various industries, including those handling chemical substances, to evaluate risks to employees, the public, and the environment. abs-group.com The results of a QRA can be used to prioritize risks and develop cost-effective mitigation plans. abs-group.com

Ecological Risk Characterization

Human Health Risk Assessment Methodologies

Human health risk assessment for chemicals follows a well-established paradigm, largely based on the model developed by the National Academy of Sciences (NAS). europa.eu This framework consists of four key steps:

Hazard Identification: Determining if exposure to a chemical can cause adverse health effects. epa.gov

Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence and severity of the health effect. epa.gov

Exposure Assessment: Estimating the magnitude, frequency, and duration of human exposure to the chemical. epa.gov

Risk Characterization: Integrating the information from the previous three steps to estimate the probability of adverse health effects in the exposed population. epa.gov

This process considers various factors, including the route of exposure, the characteristics of the exposed population (e.g., age, susceptibility), and the body's absorption, distribution, metabolism, and excretion of the substance. epa.gov For complex exposures to multiple chemicals, harmonized frameworks are being developed to assess the combined risks. europa.eu

The evaluation of non-cancer and carcinogenic risks associated with chemical exposure involves distinct, yet related, methodologies.

Non-Cancer Risk Evaluation: For non-carcinogenic effects, risk assessment procedures typically assume that a threshold dose exists below which no adverse effects are expected to occur. nih.gov The assessment often involves determining a "no-observed-adverse-effect-level" (NOAEL) from animal studies and applying assessment factors to derive a reference dose (RfD) or tolerable daily intake (TDI) for humans. ecetoc.org These factors account for uncertainties such as interspecies and intraspecies differences in sensitivity. ecetoc.org The risk is then characterized by comparing the estimated human exposure to the RfD or TDI.

Carcinogenic Risk Evaluation: In contrast, for carcinogens, the default assumption in risk assessment is often that there is no threshold for effect, meaning that any level of exposure carries some level of risk. nih.gov This is particularly the case for chemicals that are genotoxic, meaning they directly damage DNA. nih.gov The risk is typically expressed as the probability of an individual developing cancer over a lifetime of exposure. epa.gov However, as scientific understanding of the mechanisms of carcinogenesis evolves, there is a move towards incorporating this knowledge into risk assessments. For carcinogens that act through non-genotoxic mechanisms, such as cytotoxicity, it is increasingly recognized that a non-linear or even a threshold dose-response relationship may be more appropriate. nih.gov

For this compound specifically, safety data sheets indicate that there is no data available regarding its carcinogenicity, and it is not listed as a carcinogen by major regulatory agencies. fishersci.com

Regulatory Status and Management Strategies

The management of chemical risks is underpinned by a variety of international and national regulations. These frameworks aim to ensure that chemicals are produced and used in a way that minimizes harm to human health and the environment.

This compound is subject to several regulations globally. In the United States, it is listed on the Toxic Substances Control Act (TSCA) Inventory, which means it is subject to regulation by the Environmental Protection Agency (EPA). fishersci.comnih.gov Under the TSCA, the EPA has the authority to require reporting, record-keeping, and testing of chemical substances, and to restrict their use if they are found to pose an unreasonable risk.

In Europe, the regulatory framework for chemicals is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. While specific information on this compound under REACH was not found in the provided search results, chemicals manufactured or imported into the EU in certain quantities must be registered with the European Chemicals Agency (ECHA). tcichemicals.com This registration involves the submission of a technical dossier containing information on the substance's properties, uses, and potential risks.